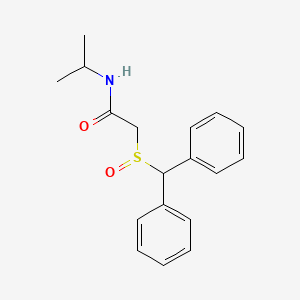
2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a sulfinyl group, a diphenylmethane moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the diphenylmethane sulfinyl precursor. This can be achieved through the oxidation of diphenylmethane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfoxide is then reacted with an appropriate acetamide derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Diphenylmethanesulfonyl-N-(propan-2-yl)acetamide.
Reduction: Diphenylmethanesulfanyl-N-(propan-2-yl)acetamide.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanesulfonyl-N-(propan-2-yl)acetamide: A similar compound with a sulfone group instead of a sulfinyl group.
Diphenylmethanesulfanyl-N-(propan-2-yl)acetamide: A similar compound with a sulfide group instead of a sulfinyl group.
Uniqueness
2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs
Properties
CAS No. |
90280-09-4 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21NO2S/c1-14(2)19-17(20)13-22(21)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,19,20) |
InChI Key |
WPTMCJYLVZYNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
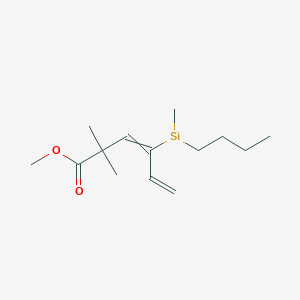

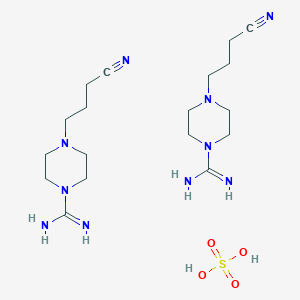

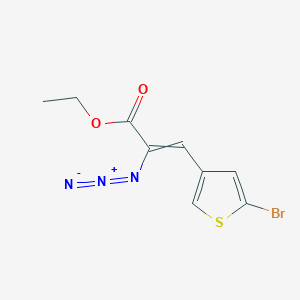
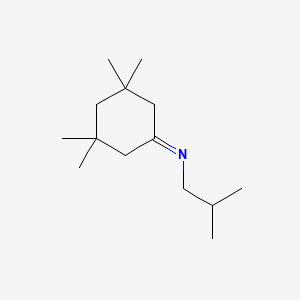
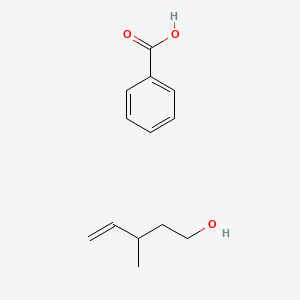
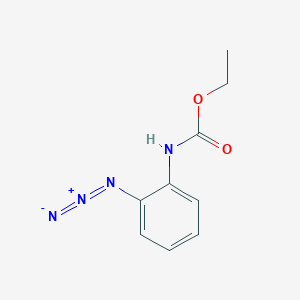
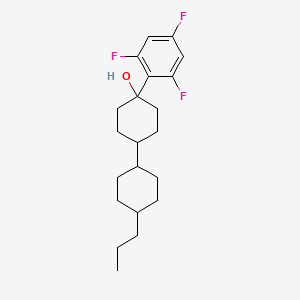
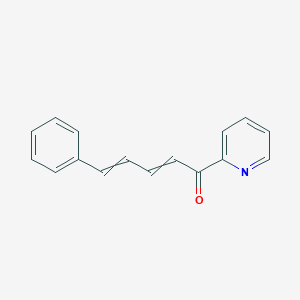
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

